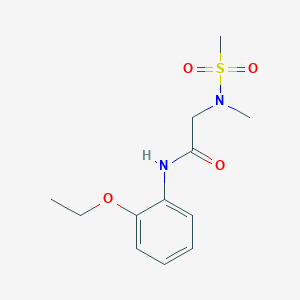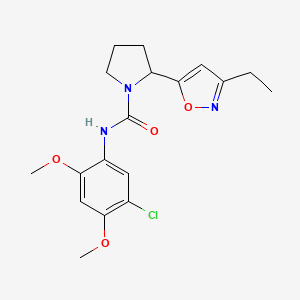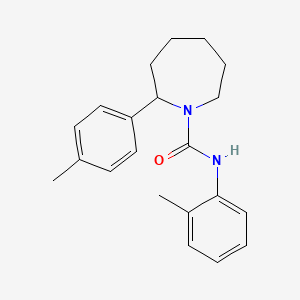![molecular formula C20H31N3O4S B4462467 N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4462467.png)
N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide
Overview
Description
N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide, also known as AZB or ML-18, is a small molecule compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. AZB belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide is not fully understood. However, it has been suggested that N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide exerts its inhibitory effects on enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in their activity. Additionally, N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of butyrylcholinesterase, acetylcholinesterase, and carbonic anhydrase, which are involved in various physiological processes. Additionally, N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. However, the effects of N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide on other physiological processes are not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its high purity and yield. Additionally, N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide has been shown to have inhibitory effects on various enzymes, making it a useful tool for studying enzyme activity. However, one limitation of using N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its potential toxicity, as it has been shown to induce apoptosis in cancer cells. Therefore, caution should be taken when handling N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide in lab experiments.
Future Directions
There are several future directions for the study of N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide. One direction is to further investigate its inhibitory effects on enzymes and its potential use as a tool for studying enzyme activity. Another direction is to investigate its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide and its potential applications in drug discovery and development.
Scientific Research Applications
N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes, including butyrylcholinesterase, acetylcholinesterase, and carbonic anhydrase, which are involved in various physiological processes. N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide has also been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c24-20(21-9-6-12-22-10-3-1-2-4-11-22)18-7-5-8-19(17-18)28(25,26)23-13-15-27-16-14-23/h5,7-8,17H,1-4,6,9-16H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRRVXQCFPMPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-chlorophenyl)-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4462397.png)
![N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B4462408.png)
![2-({3-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4462410.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4462416.png)


![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B4462438.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4462445.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-fluorophenyl)urea](/img/structure/B4462451.png)
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)valine](/img/structure/B4462456.png)
![5-methyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4462457.png)
![N-(2-methoxyphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462458.png)
![6-(4-methylphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4462469.png)